4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Coupling Reaction: The brominated pyrazole is coupled with a benzyl halide derivative in the presence of a base such as potassium carbonate.
Formation of Benzamide: The benzylated pyrazole is then reacted with a benzamide derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for polymers.
Biological Research: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress or enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzamide group can form hydrogen bonds with active site residues, while the pyrazole and benzothiophene rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Similar structure but lacks the benzothiophene moiety.
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure but has a carboxylic acid group instead of the benzamide group.
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-cyano-1-benzothiophen-2-yl)benzamide: Similar structure but with a different substitution pattern on the benzothiophene ring.
Uniqueness
The unique combination of the pyrazole, benzamide, and benzothiophene moieties in 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H17BrN4OS |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
InChI |
InChI=1S/C20H17BrN4OS/c21-15-10-23-25(12-15)11-13-5-7-14(8-6-13)19(26)24-20-17(9-22)16-3-1-2-4-18(16)27-20/h5-8,10,12H,1-4,11H2,(H,24,26) |
InChI Key |
PHQQPSWEENKMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.